molecular formula C14H24N2O B2489652 N-(1-adamantylmethyl)-N'-ethylurea CAS No. 126334-04-1

N-(1-adamantylmethyl)-N'-ethylurea

Cat. No.: B2489652
CAS No.: 126334-04-1
M. Wt: 236.359
InChI Key: OQLBDNGWXPUYFT-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-N'-ethylurea is a useful research compound. Its molecular formula is C14H24N2O and its molecular weight is 236.359. The purity is usually 95%.
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Properties

IUPAC Name

1-(1-adamantylmethyl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-2-15-13(17)16-9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLBDNGWXPUYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-adamantylmethyl)-N'-ethylurea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound this compound belongs to a class of adamantane derivatives, which are known for their diverse pharmacological properties. The adamantyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets. This section provides an overview of its synthesis and the significance of its biological activity.

3.1 Antiviral Properties

Research indicates that derivatives of adamantane, including this compound, exhibit significant antiviral activity, particularly against HIV-1 and influenza viruses. Studies have shown that similar compounds can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes .

3.2 Antimicrobial Activity

In vitro studies have demonstrated that adamantane derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains .

Bacterial Strain MIC (µg/mL) Activity
S. epidermidis62.5Highly Susceptible
E. coli250Moderate Susceptible
C. albicans1000Lower Susceptibility

3.3 Cytotoxicity Studies

Cytotoxicity assessments using cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) revealed that this compound did not significantly affect cell proliferation within tested doses . This suggests a favorable safety profile for potential therapeutic applications.

4.1 Interaction with Biological Targets

The mechanism by which this compound exerts its biological effects likely involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions with cellular targets . These interactions can influence various biochemical pathways related to immune response and neuronal signaling.

4.2 Pharmacokinetics

The lipophilicity conferred by the adamantyl group is expected to enhance absorption and distribution in biological systems, potentially leading to improved pharmacokinetic profiles compared to non-adamantane compounds .

5.1 Anti-HIV Activity

A study conducted by Novakov et al. (2009) explored the anti-HIV-1 activities of structurally related compounds, suggesting that this compound may also exhibit similar effects due to its structural characteristics . The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

5.2 Antimicrobial Efficacy

Research conducted on adamantane derivatives indicated significant antimicrobial activity against a variety of pathogens, reinforcing the potential application of this compound in treating infections caused by resistant strains .

6. Conclusion

This compound represents a promising candidate for further research in medicinal chemistry due to its diverse biological activities, particularly in antiviral and antimicrobial domains. Continued exploration of its mechanisms of action and optimization of its pharmacological properties could lead to novel therapeutic applications.

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